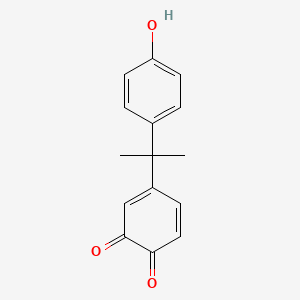
4,5-Bisphenol-o-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bisphenol-o-quinone is an alkylbenzene.
Applications De Recherche Scientifique
DNA Interaction and Potential Mutagenicity
- DNA Adduct Formation : Bisphenol A (BPA) 3,4-quinone, a related compound to 4,5-Bisphenol-o-quinone, has been shown to form adducts with DNA, particularly with guanine. This has implications for understanding its potential mutagenicity and carcinogenicity in vivo (Edmonds et al., 2004).
- Genotoxic Mechanisms : Studies using quantum chemical methods have shown that BPA 3,4-quinone could form an adduct with deoxyguanosine, which may contribute to its mutagenic properties (Kolšek et al., 2012).
Biodegradation and Environmental Impact
- Enzymatic Oxidation : Research on the biodegradation of BPA, a compound related to 4,5-Bisphenol-o-quinone, has shown that its enzymatic oxidation in organic solvents can be enhanced by certain catalysts, leading to useful monomers for various applications like anticorrosion and energy storage (Wu et al., 2019).
- Photocatalytic Degradation : Studies on BPA degradation have identified bisphenol A 3,4-quinone among the degradation products, suggesting a potential environmental impact through the formation of genotoxic quinones (Kondrakov et al., 2014).
Impact on Biological Systems
- Protein Interaction : The interaction of BPA 3,4-quinone with various biomacromolecules like hemoglobin and serum albumin has been investigated, showing alterations in the biomolecular structure and potential toxicological implications (Wu et al., 2019).
- Electrophilic Reactions : Research into the reactions between BPA 3,4-quinone and nucleophiles like glutathione and ribonucleosides has provided insight into the potential genotoxic effects of bisphenol A metabolites (Wu et al., 2017).
Technological Applications
- Molecular Electronic Devices : The use of a quinone functionality, similar to 4,5-Bisphenol-o-quinone, in oligoporphyrin molecular wires has been explored for potential applications in sensing, control, and data storage (Sendt et al., 2002).
- Biosensor Development : Electrochemical biosensors using derivatives of bisphenol, including quinone types, have been developed for sensitive detection of contaminants like BPA in water (Zehani et al., 2015).
Propriétés
Numéro CAS |
163405-36-5 |
|---|---|
Nom du produit |
4,5-Bisphenol-o-quinone |
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
4-[2-(4-hydroxyphenyl)propan-2-yl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C15H14O3/c1-15(2,10-3-6-12(16)7-4-10)11-5-8-13(17)14(18)9-11/h3-9,16H,1-2H3 |
Clé InChI |
NZZDOSANPOZUPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=O)C(=O)C=C2 |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=O)C(=O)C=C2 |
Autres numéros CAS |
163405-36-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



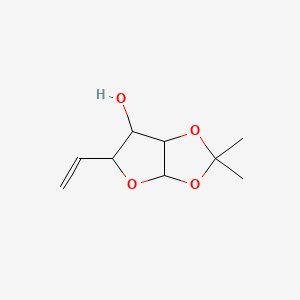
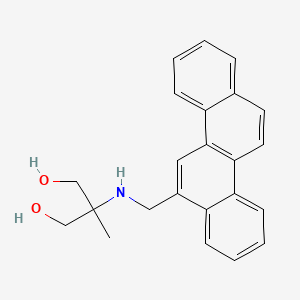
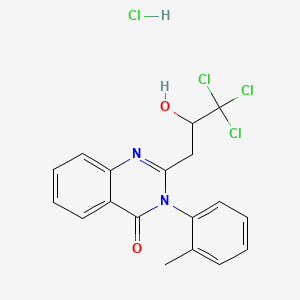
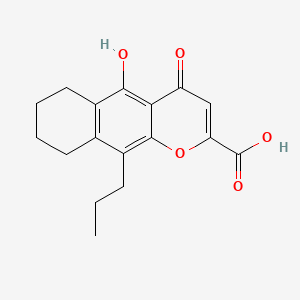
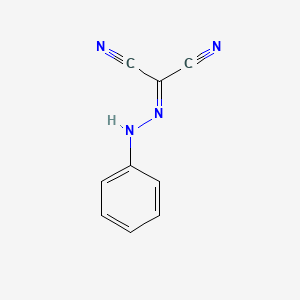
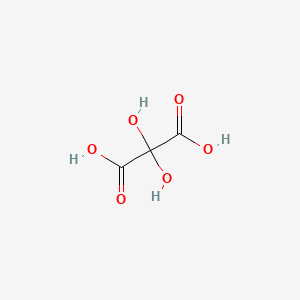
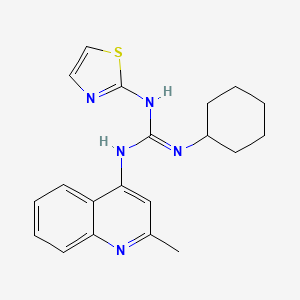
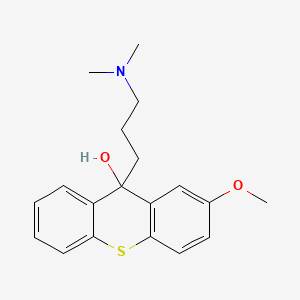

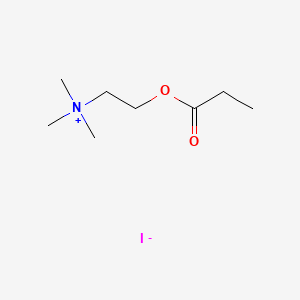
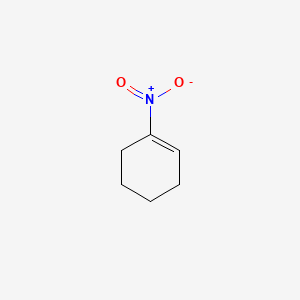
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(thiophen-2-ylmethyl)amino]-2-(2-furanyl)-N-(3-methylbutyl)acetamide](/img/structure/B1209907.png)
![N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1209908.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide](/img/structure/B1209909.png)